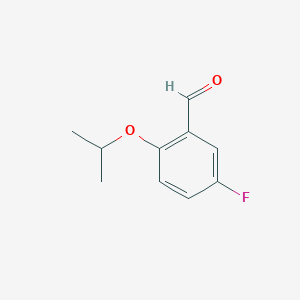

5-Fluoro-2-isopropoxybenzaldehyde

Description

BenchChem offers high-quality 5-Fluoro-2-isopropoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-isopropoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTRUTHZFBFNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716777 | |

| Record name | 5-Fluoro-2-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610797-48-3 | |

| Record name | 5-Fluoro-2-(1-methylethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610797-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-isopropoxybenzaldehyde

CAS Number: 610797-48-3

For: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-2-isopropoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorine atom and an isopropoxy group on the benzaldehyde scaffold, offers unique electronic and steric properties that make it a valuable intermediate in the synthesis of complex organic molecules. The presence of the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, a strategy widely employed in drug design.[1] This guide provides a comprehensive overview of the available technical information for 5-Fluoro-2-isopropoxybenzaldehyde, including its chemical properties, plausible synthetic routes, potential applications, and safety considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Fluoro-2-isopropoxybenzaldehyde is presented in the table below.

| Property | Value | Source |

| CAS Number | 610797-48-3 | [2] |

| Molecular Formula | C₁₀H₁₁FO₂ | [2] |

| Molecular Weight | 182.20 g/mol | [2] |

| MDL Number | MFCD11639864 | [2] |

Synthesis and Mechanistic Insights

Plausible Synthetic Route 1: Williamson Ether Synthesis and Subsequent Formylation

This two-step approach likely begins with the commercially available 5-fluoro-2-hydroxybenzaldehyde (also known as 5-fluorosalicylaldehyde).

Step 1: Williamson Ether Synthesis

The synthesis of the isopropoxy ether from 5-fluoro-2-hydroxybenzaldehyde would proceed via a Williamson ether synthesis. This is a classic Sₙ2 reaction where the phenoxide, formed by deprotonating the hydroxyl group with a suitable base, acts as a nucleophile to attack an isopropyl halide.

Experimental Protocol (Hypothetical):

-

To a solution of 5-fluoro-2-hydroxybenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a slight excess of a base like potassium carbonate or sodium hydride.

-

Stir the mixture at room temperature to facilitate the formation of the phenoxide.

-

Add isopropyl bromide (or iodide) to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification of the crude product would likely be achieved by column chromatography.

Plausible Synthetic Route 2: Vilsmeier-Haack Formylation

An alternative approach involves the formylation of a pre-existing 4-fluoro-1-isopropoxybenzene. The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group onto electron-rich aromatic rings.

Step 1: Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).

Step 2: Electrophilic Aromatic Substitution

The electron-rich aromatic ring of 4-fluoro-1-isopropoxybenzene attacks the electrophilic Vilsmeier reagent, leading to the introduction of the formyl group, primarily at the ortho position to the activating isopropoxy group.

Experimental Protocol (Hypothetical):

-

In a reaction vessel under an inert atmosphere, cool a solution of dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.

-

To this mixture, add 4-fluoro-1-isopropoxybenzene dropwise, maintaining the low temperature.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

The reaction is then carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide solution).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved via column chromatography.

Analytical Characterization (Predicted)

While experimental spectral data for 5-Fluoro-2-isopropoxybenzaldehyde could not be located in the searched literature, predictions can be made based on the analysis of similar structures.

¹H NMR:

-

Aldehyde proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.8-10.5 ppm.

-

Aromatic protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (δ 6.8-7.8 ppm), with their coupling patterns influenced by the fluorine atom.

-

Isopropoxy group (-OCH(CH₃)₂): A septet for the methine proton (CH) is expected around δ 4.5-5.0 ppm, and a doublet for the six methyl protons (CH₃) around δ 1.3-1.5 ppm.

¹³C NMR:

-

Carbonyl carbon (-CHO): A signal is expected in the highly deshielded region of the spectrum, around δ 185-195 ppm.

-

Aromatic carbons: Signals for the aromatic carbons will appear between δ 110-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Isopropoxy carbons: The methine carbon (CH) is expected around δ 70-75 ppm, and the methyl carbons (CH₃) around δ 20-25 ppm.

IR Spectroscopy:

-

C=O stretch (aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹.

-

C-O stretch (ether): A characteristic absorption band should appear in the range of 1200-1260 cm⁻¹.

-

C-F stretch: A strong absorption is expected in the fingerprint region, typically around 1200-1250 cm⁻¹.

-

Aromatic C-H and C=C stretches: These will be present in their usual regions.

Mass Spectrometry:

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 182.20. Fragmentation patterns would likely involve the loss of the isopropoxy group, the formyl group, and other characteristic fragments.

Applications in Research and Drug Development

Substituted benzaldehydes are crucial building blocks in organic synthesis, and the unique substitution pattern of 5-Fluoro-2-isopropoxybenzaldehyde makes it a promising candidate for various applications.

-

Medicinal Chemistry: The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] This compound can serve as a precursor for the synthesis of novel therapeutic agents. The aldehyde functionality allows for a variety of chemical transformations, including reductive amination to form substituted benzylamines, oxidation to benzoic acids, and participation in various condensation reactions to build more complex molecular scaffolds.

-

Materials Science: The aromatic and functionalized nature of this molecule suggests potential use in the development of novel organic materials, such as liquid crystals, polymers, or fluorescent probes.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Fluoro-2-isopropoxybenzaldehyde was not found, information for structurally related compounds suggests that it should be handled with care in a well-ventilated area or a chemical fume hood.[3][4][5][6][7]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid breathing vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

5-Fluoro-2-isopropoxybenzaldehyde is a valuable chemical intermediate with significant potential in synthetic chemistry, particularly in the realms of drug discovery and materials science. While detailed experimental data is currently limited in the public domain, its synthesis can be reasonably approached through established methodologies like the Williamson ether synthesis and Vilsmeier-Haack formylation. As with any chemical, it should be handled with appropriate safety precautions. Further research into the applications and reactivity of this compound is warranted to fully explore its utility.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Unlocking Pharmaceutical Potential: The Role of 5-Fluorosalicylaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-isopropoxy-3-methylbenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN102557902A - Preparation method for 5-fluorosalicylaldehyde.

-

PubChem. (n.d.). 5-Fluorosalicylaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-fluoro-. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-fluoro-2-methoxybenzaldehyde (C8H7FO2). Retrieved from [Link]

-

Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

ChemBK. (n.d.). 2-Fluoro-5-isopropoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 610797-48-3 Cas No. | 5-Fluoro-2-isopropoxy-benzaldehyde | Matrix Scientific [matrixscientific.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 5-Fluoro-2-isopropoxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 5-Fluoro-2-isopropoxybenzaldehyde, a fluorinated aromatic aldehyde of significant interest to the pharmaceutical and fine chemical industries. We will detail its core physicochemical properties, with a primary focus on its molecular weight and structure. A plausible synthetic pathway is discussed, highlighting the mechanistic choices inherent in its creation. Furthermore, this guide explores the compound's applications as a versatile building block in medicinal chemistry, contextualized by the broader role of fluorination in modern drug design. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting.

The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery

In the landscape of modern drug discovery, the incorporation of fluorine into lead compounds has become a primary strategy for optimizing molecular properties. The presence of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Aromatic aldehydes, in turn, serve as exceptionally versatile intermediates in organic synthesis.[2] Their aldehyde group provides a reactive handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and redox reactions.[2][3]

5-Fluoro-2-isopropoxybenzaldehyde emerges at the intersection of these two powerful concepts. It provides medicinal chemists with a pre-functionalized scaffold containing a strategically placed fluorine atom and an isopropoxy group, which can modulate solubility and steric interactions. This guide serves to elucidate the foundational data and scientific context necessary for researchers and drug development professionals to leverage this compound's potential.

Core Physicochemical Properties

The starting point for any laboratory work is a thorough understanding of a compound's fundamental properties. 5-Fluoro-2-isopropoxybenzaldehyde is identified by a unique set of identifiers and characteristics that dictate its behavior and handling.

Below is the chemical structure of 5-Fluoro-2-isopropoxybenzaldehyde, illustrating the spatial arrangement of its constituent atoms.

Caption: Molecular Structure of 5-Fluoro-2-isopropoxybenzaldehyde.

Quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 182.20 g/mol | [4] |

| Molecular Formula | C₁₀H₁₁FO₂ | [4] |

| CAS Number | 610797-48-3 | [4] |

| MDL Number | MFCD11639864 | [4] |

Synthesis and Mechanistic Considerations

While multiple synthetic routes may exist, a common and logical approach for preparing 5-Fluoro-2-isopropoxybenzaldehyde involves a two-step process starting from the commercially available precursor, 5-Fluorosalicylaldehyde (also known as 5-Fluoro-2-hydroxybenzaldehyde).[5] This pathway leverages the well-established Williamson ether synthesis.

Step 1: Nucleophilic Alkoxide Formation The phenolic hydroxyl group of 5-Fluorosalicylaldehyde is weakly acidic. Treatment with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) deprotonates the hydroxyl group to form a more nucleophilic sodium or potassium phenoxide intermediate. The choice of a strong, non-nucleophilic base is critical to avoid side reactions with the aldehyde functionality.

Step 2: Williamson Ether Synthesis (Sₙ2 Reaction) The resulting phenoxide ion acts as a potent nucleophile. It is then reacted with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. The phenoxide attacks the electrophilic secondary carbon of the isopropyl halide in a classic Sₙ2 reaction, displacing the halide and forming the desired ether linkage. This reaction yields the final product, 5-Fluoro-2-isopropoxybenzaldehyde.

The entire workflow can be visualized as follows:

Caption: Proposed synthetic workflow for 5-Fluoro-2-isopropoxybenzaldehyde.

Applications in Medicinal Chemistry

The utility of 5-Fluoro-2-isopropoxybenzaldehyde in drug development stems from its identity as a "building block" or "intermediate."[1] It is rarely the final active pharmaceutical ingredient (API) but rather a key component used in the multi-step synthesis of more complex, biologically active molecules.[2]

-

Pharmacophore Scaffolding : The molecule presents a distinct pharmacophore—a specific 3D arrangement of features necessary for biological activity.[6] Researchers can use this scaffold as a starting point, elaborating on the aldehyde group to build out novel molecular architectures targeting specific enzymes or receptors.

-

Modulation of Physicochemical Properties :

-

Fluorine : The electron-withdrawing nature of the fluorine atom can alter the pKa of nearby functional groups and create favorable electrostatic interactions with protein targets. It is also frequently used to block sites of metabolic oxidation, thereby increasing the drug's half-life.[1]

-

Isopropoxy Group : This bulky, lipophilic group can improve a compound's ability to cross cell membranes.[7] Its steric profile can also be used to orient the molecule correctly within a target's binding pocket.

-

-

Synthetic Handle : The aldehyde is a key point for diversification. It can be readily converted into other functional groups:

-

Reductive Amination : To form amines, introducing basic centers for salt formation or hydrogen bonding.

-

Oxidation : To form a carboxylic acid, a common feature in many drugs.

-

Wittig or Horner-Wadsworth-Emmons reactions : To form alkenes, enabling the extension of the carbon skeleton.

-

This compound and its analogs are valuable in designing inhibitors for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][8]

Experimental Protocol: Quality Control and Characterization

To ensure the identity and purity of 5-Fluoro-2-isopropoxybenzaldehyde, a self-validating system of analytical checks is required. The following is a generalized protocol for its characterization.

Objective: To confirm the identity and assess the purity of a synthesized or purchased batch of 5-Fluoro-2-isopropoxybenzaldehyde.

Methodology:

-

Sample Preparation:

-

For NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

For LC-MS: Prepare a stock solution of 1 mg/mL in a solvent like methanol or acetonitrile. Further dilute to a working concentration of ~1-10 µg/mL.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire a proton NMR spectrum. Expect to see characteristic peaks for the aldehydic proton (singlet, ~9.8-10.5 ppm), aromatic protons (multiplets, ~6.8-7.8 ppm), the isopropoxy methine (septet, ~4.5-4.8 ppm), and the isopropoxy methyl groups (doublet, ~1.3-1.5 ppm).

-

¹⁹F NMR: Acquire a fluorine NMR spectrum. A single peak corresponding to the aryl fluoride should be observed.

-

¹³C NMR: Acquire a carbon NMR spectrum to confirm the number of unique carbon environments.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Inject the diluted sample into an LC-MS system equipped with a C18 column.

-

Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor the UV chromatogram for a single major peak, indicating purity.

-

Analyze the corresponding mass spectrum. In positive ion mode, look for the protonated molecular ion [M+H]⁺ at m/z 183.20.

-

-

Purity Assessment (HPLC):

-

For quantitative purity analysis, use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Integrate the peak area of the main component and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. High-purity material suitable for synthesis should be ≥97%.

-

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed. 5-Fluoro-2-isopropoxybenzaldehyde is classified as an irritant.[4] Safety data sheets for structurally similar compounds indicate potential hazards that should be considered.

-

Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.[9][10][11]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:

-

Handling :

-

Storage :

-

First Aid :

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical.

Conclusion

5-Fluoro-2-isopropoxybenzaldehyde is more than just a chemical with a specific molecular weight; it is a strategic tool for chemical innovation. Its carefully arranged functional groups offer a potent combination of reactivity and property-modulating effects that are highly sought after in the field of drug development. By understanding its fundamental properties, synthesis, and safe handling, researchers can effectively utilize this compound to construct novel molecules with therapeutic potential, driving forward the next generation of pharmaceuticals.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Fluorinated Aromatic Aldehydes in Modern Drug Discovery. [Link]

-

PubChem. 4-Fluoro-5-isopropoxy-2-methylbenzaldehyde | C11H13FO2 | CID 177684386. [Link]

-

PubChem. 2-Fluoro-5-isopropoxy-3-methylbenzaldehyde | C11H13FO2 | CID 177689302. [Link]

-

MDPI. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. [Link]

-

National Institutes of Health (NIH). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. [Link]

-

PubChem. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328. [Link]

-

Frontiers. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

-

National Institutes of Health (NIH). A Study of 5-Fluorouracil Desorption from Mesoporous Silica by RP-UHPLC. [Link]

-

ResearchGate. (PDF) In-Silico Drug Design And Molecular Docking: Development Of Fluoro-Nitro Benzothiazolourea Analogs For Neuro Degenerative Diseases. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 2-Fluoro-5-isopropoxybenzaldehyde | 219939-06-7 [smolecule.com]

- 4. 610797-48-3 Cas No. | 5-Fluoro-2-isopropoxy-benzaldehyde | Matrix Scientific [matrixscientific.com]

- 5. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Fluoro-2-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzaldehydes in Modern Chemistry

Substituted benzaldehydes are a cornerstone class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of complex molecules.[1] Their inherent reactivity, centered around the electrophilic aldehyde functional group, allows for a diverse range of chemical transformations, making them indispensable in the fields of pharmaceuticals, agrochemicals, and materials science. Among these, 5-Fluoro-2-isopropoxybenzaldehyde represents a molecule of significant interest, combining the unique electronic properties of a fluorine substituent with the steric and electronic influence of an isopropoxy group. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is 5-Fluoro-2-isopropoxybenzaldehyde . It is registered under the CAS Number 610797-48-3 .[2]

Physicochemical Data

While extensive experimental data for this specific isomer is not widely published, the following table summarizes its key physicochemical properties, primarily sourced from chemical supplier data.

| Property | Value | Source |

| IUPAC Name | 5-Fluoro-2-isopropoxybenzaldehyde | N/A |

| CAS Number | 610797-48-3 | [2] |

| Molecular Formula | C₁₀H₁₁FO₂ | [2] |

| Molecular Weight | 182.20 g/mol | [2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available (expected to be soluble in organic solvents) | Inferred |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Williamson Ether Synthesis and Formylation

A logical approach to the synthesis of 5-Fluoro-2-isopropoxybenzaldehyde would involve a two-step process:

-

Williamson Ether Synthesis: Reaction of 4-fluorophenol with 2-bromopropane in the presence of a suitable base to form 1-fluoro-4-isopropoxybenzene.

-

Formylation: Introduction of the aldehyde group onto the aromatic ring. Several methods can be employed for this step, including the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with a formylating agent.

The choice of formylation method is critical to control the regioselectivity of the reaction. The isopropoxy group is an ortho-, para-directing group, and its steric bulk may influence the position of the incoming formyl group.

Illustrative Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic synthesis methodologies and has not been experimentally validated for this specific compound.

Step 1: Synthesis of 1-Fluoro-4-isopropoxybenzene

-

To a solution of 4-fluorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1-fluoro-4-isopropoxybenzene.

Step 2: Formylation of 1-Fluoro-4-isopropoxybenzene (Vilsmeier-Haack Reaction)

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.2 eq) to anhydrous dimethylformamide (DMF) (3.0 eq) at 0 °C.

-

Slowly add the 1-fluoro-4-isopropoxybenzene (1.0 eq) to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the solution with an aqueous base (e.g., sodium hydroxide) to precipitate the crude product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-Fluoro-2-isopropoxybenzaldehyde by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 5-Fluoro-2-isopropoxybenzaldehyde.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 5-Fluoro-2-isopropoxybenzaldehyde is primarily dictated by the aldehyde group and the substituted aromatic ring.

Key Chemical Reactions

-

Nucleophilic Addition: The aldehyde carbonyl is susceptible to attack by nucleophiles, leading to the formation of alcohols, cyanohydrins, and other derivatives.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to synthesize substituted styrenes.

-

Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid.

Significance in Drug Development

The unique combination of substituents in 5-Fluoro-2-isopropoxybenzaldehyde makes it a valuable building block in medicinal chemistry.

-

Fluorine Substitution: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.

-

Isopropoxy Group: The isopropoxy group can influence the molecule's lipophilicity and steric profile, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.

-

Benzaldehyde Core: The benzaldehyde moiety serves as a versatile scaffold for the construction of more complex molecular architectures found in many active pharmaceutical ingredients (APIs).[3] Benzaldehyde derivatives have shown a wide range of biological activities, including antimicrobial and antifungal properties.[4]

Potential Therapeutic Areas

While specific biological activities of 5-Fluoro-2-isopropoxybenzaldehyde have not been extensively reported, its structural motifs are present in compounds investigated for various therapeutic applications. The development of novel therapeutics often relies on the availability of unique building blocks like this to explore new chemical space.[3]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 5-Fluoro-2-isopropoxybenzaldehyde. Although a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling substituted benzaldehydes should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Substituted benzaldehydes are generally considered to be irritants to the skin, eyes, and respiratory system.[5]

Spectral Data and Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons (in the range of 6.5-8.0 ppm) with coupling patterns influenced by the fluorine and isopropoxy substituents, and the isopropoxy group protons (a septet for the CH and a doublet for the two CH₃ groups).

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon (around 190 ppm), aromatic carbons (with C-F coupling), and the carbons of the isopropoxy group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, C-H stretching bands for the aromatic and aliphatic protons, and C-O and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (182.20 g/mol ).

Conclusion

5-Fluoro-2-isopropoxybenzaldehyde is a strategically important, yet under-documented, chemical intermediate. Its unique combination of a fluorine atom, an isopropoxy group, and a reactive aldehyde functionality makes it a valuable tool for medicinal chemists and researchers in drug discovery. While a wealth of specific experimental data is yet to be published, its synthesis is achievable through established methodologies, and its potential for creating novel molecular entities with desirable biological properties is significant. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

-

The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.). Bokelive. Retrieved January 19, 2026, from [Link]

-

Appchem. (n.d.). 5-Fluoro-2-isopropoxybenzaldehyde. Retrieved January 19, 2026, from [Link]

-

A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2022). Toxins. [Link]

-

PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-isopropoxy-3-methylbenzaldehyde. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 5-Fluorosalicylaldehyde. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-hydroxybenzaldehyde. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). 5-fluoro-2-methoxybenzaldehyde. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Retrieved January 19, 2026, from [Link]

-

Synthesis and biological activity of 5-fluoro-2',3'-dideoxy-3'-fluorouridine and its 5'-phosphate. (1987). Biochemistry. [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-5-isopropoxy-2-methylbenzaldehyde. Retrieved January 19, 2026, from [Link]

-

Biological Activities of 5-Fluorouracil and Its Prodrug 5′-Deoxy-5-Fluorouridine in Rats. (1981). Cancer Research. [Link]

-

5'-Fluoro-5'-deoxyaristeromycin. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 610797-48-3 Cas No. | 5-Fluoro-2-isopropoxy-benzaldehyde | Matrix Scientific [matrixscientific.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-isopropoxybenzaldehyde from 3-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive and in-depth overview of the synthesis of 5-Fluoro-2-isopropoxybenzaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 3-Fluorophenol. This document outlines a validated two-step synthetic pathway, commencing with the ortho-formylation of 3-Fluorophenol via the Reimer-Tiemann reaction to yield the intermediate 5-Fluoro-2-hydroxybenzaldehyde. The subsequent etherification of this intermediate through the Williamson ether synthesis provides the target molecule. This guide is designed to offer not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles, reaction mechanisms, and critical process parameters, thereby equipping researchers with the necessary knowledge for successful and reproducible synthesis.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the isopropoxy group can improve pharmacokinetic properties. 5-Fluoro-2-isopropoxybenzaldehyde, with its unique combination of a reactive aldehyde, a fluorine substituent, and an isopropoxy group, represents a key intermediate for the synthesis of a diverse range of complex molecular architectures with potential therapeutic applications. This guide details a reliable and scalable synthetic route from 3-Fluorophenol, a cost-effective starting material.

The synthesis is approached as a two-stage process:

-

Formylation: Introduction of a formyl (-CHO) group onto the aromatic ring of 3-Fluorophenol.

-

Etherification: Conversion of the hydroxyl group of the formylated intermediate to an isopropoxy ether.

This guide will delve into the mechanistic intricacies of each step, provide detailed, field-proven experimental protocols, and discuss potential challenges and optimization strategies.

Visualizing the Synthetic Pathway

Figure 1: Overall synthetic route from 3-Fluorophenol to 5-Fluoro-2-isopropoxybenzaldehyde.

Part 1: Ortho-Formylation of 3-Fluorophenol via the Reimer-Tiemann Reaction

The introduction of a formyl group onto a phenolic ring is a cornerstone of aromatic chemistry. While several methods exist for this transformation, including the Duff, Gattermann, and Vilsmeier-Haack reactions, the Reimer-Tiemann reaction is often favored for its operational simplicity and the use of readily available reagents.[1]

Mechanistic Insights into the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is an electrophilic aromatic substitution that proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a basic medium.[2][3] The phenoxide ion, being more nucleophilic than the parent phenol, then attacks the electrophilic carbene.

The key mechanistic steps are as follows:

-

Dichlorocarbene Formation: A strong base, typically sodium hydroxide, deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to generate the highly reactive dichlorocarbene.[2][3]

-

Phenoxide Formation: 3-Fluorophenol is deprotonated by the base to form the 3-fluorophenoxide ion. The negative charge is delocalized onto the aromatic ring, increasing its nucleophilicity.

-

Electrophilic Attack: The electron-rich phenoxide ring attacks the dichlorocarbene. Due to the directing effect of the hydroxyl group and potential coordination with the cation, the attack occurs preferentially at the ortho position.[4]

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to afford the final aldehyde product after acidification.

Sources

An In-Depth Technical Guide to 5-Fluoro-2-isopropoxybenzaldehyde: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for enhancing pharmacological properties.[1][2] Fluorine's unique steric and electronic attributes can significantly improve metabolic stability, binding affinity, and bioavailability.[3] Within this context, substituted benzaldehydes serve as fundamental building blocks for the synthesis of complex, biologically active molecules.[4] 5-Fluoro-2-isopropoxybenzaldehyde is a key intermediate that combines the benefits of fluorine substitution with the versatile reactivity of the benzaldehyde and isopropoxy functional groups. This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The unique arrangement of the fluoro, isopropoxy, and aldehyde groups on the benzene ring imparts a distinct set of properties to the molecule.

Core Physical and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | 5-Fluoro-2-(propan-2-yloxy)benzaldehyde | N/A |

| CAS Number | 610797-48-3 | [5][6] |

| Molecular Formula | C₁₀H₁₁FO₂ | [5] |

| Molecular Weight | 182.20 g/mol | [5] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Predicted ~240-260 °C (at 760 torr) | Inferred from related structures |

| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) | General chemical knowledge |

| Hazard Profile | Irritant; May cause an allergic skin reaction; Causes serious eye irritation. | [5] |

Spectroscopic Signature

The spectroscopic data for a molecule is its fingerprint. While a dedicated spectrum for this specific compound is not publicly available, its key features can be accurately predicted based on its structure.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy methine proton, the isopropoxy methyl protons, and the highly deshielded aldehyde proton. The aromatic protons will exhibit complex splitting patterns (coupling) due to the presence of the adjacent fluorine atom and other protons.

-

Aldehyde proton (-CHO): A singlet around δ 9.8-10.5 ppm.

-

Aromatic protons (Ar-H): Three protons in the δ 6.9-7.8 ppm region, showing doublet and multiplet patterns due to H-H and H-F coupling.

-

Isopropoxy methine (-OCH(CH₃)₂): A septet around δ 4.6-4.8 ppm.

-

Isopropoxy methyls (-OCH(CH₃)₂): A doublet around δ 1.3-1.4 ppm, integrating to 6 protons.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will show 10 distinct signals.

-

Aldehyde carbonyl (C=O): A signal in the highly downfield region, δ 188-195 ppm.[7]

-

Aromatic Carbons: Signals between δ 110-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

-

Isopropoxy Carbons: A methine carbon signal around δ 70-75 ppm and a methyl carbon signal around δ 20-25 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 5-Fluoro-2-isopropoxybenzaldehyde is crucial for its effective application as a synthetic intermediate.

Proposed Synthetic Route: Williamson Ether Synthesis

A robust and logical method for preparing 5-Fluoro-2-isopropoxybenzaldehyde is via the Williamson ether synthesis, starting from the commercially available 5-fluorosalicylaldehyde.

Protocol: Synthesis of 5-Fluoro-2-isopropoxybenzaldehyde

-

Reagent Preparation: To a solution of 5-fluorosalicylaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Alkylation: To the stirred suspension, add 2-bromopropane (isopropyl bromide, 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final product.

Causality: The base (K₂CO₃) deprotonates the acidic phenolic hydroxyl group of 5-fluorosalicylaldehyde to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromopropane in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage.

Core Chemical Reactivity

The reactivity of 5-Fluoro-2-isopropoxybenzaldehyde is dominated by its aldehyde group, which is a prime site for nucleophilic attack. The electronic properties of the ring substituents—the electron-donating isopropoxy group and the electron-withdrawing fluorine atom—modulate the reactivity of both the aldehyde and the aromatic ring.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (5-fluoro-2-isopropoxybenzoic acid) using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[10]

-

Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[11]

-

Nucleophilic Addition: The electrophilic carbonyl carbon readily undergoes addition reactions with various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form secondary alcohols.

-

Condensation Reactions: It serves as an excellent substrate for condensation reactions like the Wittig reaction to form alkenes, and the Claisen-Schmidt condensation with ketones to form chalcones, which are important scaffolds in drug discovery.[12]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding substituted benzylamines.

-

Schiff Base Formation: It reacts with primary amines to form imines (Schiff bases), which are themselves valuable intermediates and pharmacophores.[12]

Caption: Core reactivity pathways of the aldehyde functional group.

Application in Drug Discovery and Development

Fluorinated benzaldehydes are highly valued precursors in the synthesis of novel therapeutic agents.[13] The presence of fluorine can block metabolic oxidation sites, increase lipophilicity, and alter pKa, all of which are critical parameters in drug design.[14]

5-Fluoro-2-isopropoxybenzaldehyde is an ideal starting material for creating libraries of compounds for high-throughput screening. Its aldehyde "handle" allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).

Workflow: Synthesis of a Chalcone Derivative

Chalcones are a class of compounds known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following workflow outlines the synthesis of a chalcone derivative using 5-Fluoro-2-isopropoxybenzaldehyde.

Caption: Experimental workflow for a Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative via a base-catalyzed Claisen-Schmidt condensation.

-

Reaction Setup: In a round-bottom flask, dissolve 5-Fluoro-2-isopropoxybenzaldehyde (1.0 eq) and a substituted acetophenone (e.g., 4'-hydroxyacetophenone, 1.0 eq) in ethanol.

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction's completion using TLC.

-

Isolation: Pour the reaction mixture into a beaker of crushed ice and water. Carefully acidify the mixture with dilute HCl until it is neutral or slightly acidic.

-

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and air dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.

-

Characterization: Confirm the structure of the synthesized chalcone using NMR, IR, and mass spectrometry.

Self-Validation: This protocol is self-validating as the progress can be visually tracked by the formation of a colored precipitate and analytically monitored by TLC. The final product's purity and identity are confirmed through standard spectroscopic techniques, ensuring the integrity of the result.

Safety and Handling

As a laboratory chemical, 5-Fluoro-2-isopropoxybenzaldehyde requires careful handling to minimize risk.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

5-Fluoro-2-isopropoxybenzaldehyde is a valuable and versatile chemical intermediate with significant potential in drug discovery and fine chemical synthesis.[15] Its unique combination of a reactive aldehyde group, a stabilizing isopropoxy moiety, and the beneficial properties imparted by a fluorine atom makes it a powerful building block for constructing novel molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for researchers looking to leverage its full synthetic potential.

References

-

CogniFit. (2025). Substituted Benzaldehyde: Significance and symbolism. CogniFit. [Link]

-

Faes, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

-

Faes, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Dave, I., et al. (2025). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]

-

Supporting Information. (n.d.). [Link]

-

PubChem. (2026). 4-Fluoro-5-isopropoxy-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Fluoro-5-isopropoxy-3-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

-

Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

PubChem. (2026). 5-Fluorosalicylaldehyde. National Center for Biotechnology Information. [Link]

-

Müller, K., et al. (2025). Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

ChemBK. (n.d.). 2-Fluoro-5-isopropoxybenzaldehyde. [Link]

-

PubChemLite. (2025). 5-fluoro-2-methoxybenzaldehyde (C8H7FO2). [Link]

-

Totta, X., et al. (n.d.). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. MDPI. [Link]

-

NIST. (n.d.). Benzaldehyde. NIST Chemistry WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. [Link]

-

NIST. (n.d.). 2,5-Dihydroxybenzaldehyde. NIST Chemistry WebBook. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 610797-48-3 Cas No. | 5-Fluoro-2-isopropoxy-benzaldehyde | Matrix Scientific [matrixscientific.com]

- 6. 610797-48-3 Cas No. | 5-Fluoro-2-isopropoxy-benzaldehyde | Matrix Scientific [matrixscientific.com]

- 7. rsc.org [rsc.org]

- 8. Benzaldehyde [webbook.nist.gov]

- 9. 2,5-Dihydroxybenzaldehyde [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buy 2-Fluoro-5-isopropoxybenzaldehyde | 219939-06-7 [smolecule.com]

- 12. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 5-Fluoro-2-isopropoxybenzaldehyde for Advanced Research Applications

Introduction: In the landscape of modern drug discovery and material science, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing pharmacological and material properties.[1][2][3] 5-Fluoro-2-isopropoxybenzaldehyde stands as a key aromatic aldehyde, offering a unique combination of a reactive formyl group, a metabolically robust fluorine substituent, and a sterically influential isopropoxy group. This guide provides an in-depth technical overview of its structure, synthesis, characterization, and reactivity, tailored for researchers, scientists, and professionals in drug development. The strategic placement of these functional groups makes it a valuable precursor for a new generation of complex molecules with fine-tuned bioactivity and physicochemical characteristics.[4]

Section 1: Core Molecular Profile

A precise understanding of the fundamental properties of 5-Fluoro-2-isopropoxybenzaldehyde is critical for its effective application in synthesis and research. The following tables summarize its key chemical identifiers and computed physical properties.

Table 1: Chemical Identifiers for 5-Fluoro-2-isopropoxybenzaldehyde

| Identifier | Value | Source |

| CAS Number | 610797-48-3 | |

| Molecular Formula | C₁₀H₁₁FO₂ | |

| Molecular Weight | 182.20 g/mol | |

| SMILES | CC(C)OC1=C(C=C(F)C=C1)C=O | (Predicted) |

| InChIKey | (Not available in searched literature) | (N/A) |

Table 2: Computed Physicochemical Properties

| Property | Value | Notes |

| Boiling Point | ~252 °C | (Predicted for structural isomer)[5] |

| Density | ~1.12 g/cm³ | (Predicted for structural isomer)[5] |

| XLogP3 | ~2.6 | (Value for structural isomer)[6] |

| Appearance | (Expected to be a liquid or low-melting solid) | (Based on similar structures) |

Section 2: Synthesis and Purification

The synthesis of 5-Fluoro-2-isopropoxybenzaldehyde is most logically achieved through the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[7][8] This approach offers high yields and utilizes readily available starting materials.

Retrosynthetic Analysis and Mechanistic Rationale

The primary retrosynthetic disconnection is at the ether bond, identifying 5-fluorosalicylaldehyde and an isopropyl halide as the key precursors. The mechanism is a straightforward Sₙ2 reaction.[7] The phenolic hydroxyl group of 5-fluorosalicylaldehyde is first deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the bromide to form the desired ether. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it effectively solvates the cation of the base without hindering the nucleophilicity of the phenoxide.[9]

Caption: Retrosynthetic analysis for 5-Fluoro-2-isopropoxybenzaldehyde.

Detailed Experimental Protocol (Exemplary)

This protocol is a validated, general procedure for Williamson ether synthesis adapted for this specific target.[9][10][11]

-

Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 5-fluorosalicylaldehyde (1.0 eq.). Dissolve it in anhydrous dimethylformamide (DMF). Add finely pulverized anhydrous potassium carbonate (1.5 eq.) to the solution.

-

Reagent Addition: Stir the suspension vigorously. Add 2-bromopropane (1.2 eq.) dropwise to the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into ice-cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers and wash with 1M NaOH solution to remove any unreacted 5-fluorosalicylaldehyde, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude product can be further purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 5-Fluoro-2-isopropoxybenzaldehyde.

Purification Insights

The primary impurity to consider is unreacted 5-fluorosalicylaldehyde, which can be effectively removed by the basic wash during workup.[11] Another potential side-product is the elimination product, propene, from 2-bromopropane, although this is minimized by using a moderate temperature. Purity should be confirmed by NMR spectroscopy and GC-MS before use in subsequent applications.

Section 3: Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation rely on a combination of standard spectroscopic techniques. While specific experimental spectra for this compound are not widely published, a robust characterization can be based on predicted values derived from its structural features and data from analogous compounds.[12]

Caption: Workflow for the analytical characterization of the final product.

Table 3: Summary of Expected Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~10.3 ppm (s, 1H) : Aldehyde proton.~7.5-7.1 ppm (m, 3H) : Aromatic protons.~4.7 ppm (septet, 1H) : Isopropoxy -CH.~1.4 ppm (d, 6H) : Isopropoxy -CH₃. | Chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects of the benzene ring. Splitting patterns (singlet, doublet, multiplet, septet) follow the n+1 rule. |

| ¹³C NMR | ~189 ppm : Aldehyde C=O.~160-115 ppm : Aromatic carbons (expect C-F coupling).~72 ppm : Isopropoxy -CH.~22 ppm : Isopropoxy -CH₃. | The carbonyl carbon is highly deshielded. Carbons bonded to fluorine will show characteristic coupling (large ¹JCF, smaller ²JCF, etc.). |

| ¹⁹F NMR | ~ -110 to -125 ppm : Single peak. | The chemical shift is characteristic for a fluorine atom attached to an aromatic ring. |

| FT-IR (cm⁻¹) | ~2980-2940 : Aliphatic C-H stretch.~2840, ~2740 : Aldehyde C-H stretch (Fermi doublet).~1690 : Aldehyde C=O stretch.~1600, ~1480 : Aromatic C=C stretch.~1250 : Aryl-O-Alkyl C-O stretch.~1150 : C-F stretch. | Each functional group absorbs infrared radiation at a characteristic frequency, allowing for qualitative identification of the molecular structure. |

| Mass Spec. | m/z = 182.07 : [M]⁺ molecular ion peak. | Corresponds to the exact mass of the C₁₀H₁₁FO₂ formula. Fragmentation patterns would likely show loss of the isopropoxy and formyl groups. |

Section 4: Chemical Reactivity and Synthetic Utility

The reactivity of 5-Fluoro-2-isopropoxybenzaldehyde is governed by its three key functional components: the aldehyde, the fluorinated aromatic ring, and the ether linkage.

Reactivity Profile

-

Aldehyde Group: The electron-deficient carbonyl carbon is a prime target for nucleophiles. It readily undergoes reactions such as Wittig olefination, Grignard additions, reductive amination, and formation of imines/Schiff bases. It can also be oxidized to a carboxylic acid or reduced to a benzyl alcohol.[13]

-

Aromatic Ring: The isopropoxy group is a strong activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. Their combined influence dictates the regioselectivity of electrophilic aromatic substitution reactions, with substitution likely favored at the C4 and C6 positions.

-

Ether Linkage: The aryl ether bond is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr).

Caption: Key reaction pathways for 5-Fluoro-2-isopropoxybenzaldehyde.

Application in Advanced Synthesis

This molecule is an ideal building block for pharmaceutical intermediates.[1] The fluorine atom can enhance metabolic stability and binding affinity of a final drug candidate, while the isopropoxy group can modulate lipophilicity and steric interactions within a target's binding pocket.[2][3] Its utility is particularly pronounced in synthesizing:

-

Schiff Bases and Heterocycles: Condensation with primary amines or hydrazines provides access to a wide range of imines and heterocyclic systems with potential biological activity.

-

Chalcone and Flavonoid Analogs: Claisen-Schmidt condensation with acetophenones can yield fluorinated chalcones, which are precursors to various flavonoid-like structures.

-

Stilbene Derivatives: Wittig or Horner-Wadsworth-Emmons reactions can be employed to synthesize stilbene analogs, a class of compounds known for diverse bioactivities.

Section 5: Safety, Handling, and Storage

Hazard Assessment

Based on analogous compounds, 5-Fluoro-2-isopropoxybenzaldehyde should be handled as a substance that is:

-

Irritating to skin and eyes. [6]

-

May cause respiratory tract irritation. [6]

-

Potentially harmful if swallowed.

Table 4: Recommended Handling and Personal Protective Equipment (PPE)

| Procedure | Recommendation |

| Engineering Controls | Work in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible. |

| Eye Protection | Wear chemical safety goggles or a face shield. |

| Hand Protection | Use chemically resistant gloves (e.g., nitrile). |

| Skin and Body | Wear a standard laboratory coat. |

| Respiratory | Not typically required if used within a fume hood. For spills or poor ventilation, use an appropriate respirator. |

Storage and Stability

Aldehydes can be susceptible to air oxidation, forming corresponding carboxylic acids.[14] To ensure long-term stability:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Atmosphere: For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Section 6: Conclusion

5-Fluoro-2-isopropoxybenzaldehyde is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique combination of functional groups allows for diverse chemical transformations, making it a valuable precursor for creating novel compounds with enhanced properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to confidently incorporate this versatile building block into their research and development programs, paving the way for future innovations.

Section 7: References

-

The Role of Fluorinated Intermediates in Modern Drug Discovery. (n.d.). PharmaCompass. Retrieved January 19, 2026, from [Link]

-

2-Fluoro-5-isopropoxy-3-methylbenzaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved January 19, 2026, from [Link]

-

Fluorinated Pharmaceutical Intermediates. (n.d.). Pharma Innovation. Retrieved January 19, 2026, from [Link]

-

Fluorination Methods for Drug Discovery and Development. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

-

4-Fluoro-5-isopropoxy-2-methylbenzaldehyde. (2026, January 3). PubChem. Retrieved January 19, 2026, from [Link]

-

5-Fluoro-2-(hexyloxy)benzaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

5-Fluorosalicylaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

4-Isopropoxybenzaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved January 19, 2026, from [Link]

-

Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved January 19, 2026, from [Link]

-

Process for producing fluorobenzaldehydes. (n.d.). Google Patents. Retrieved January 19, 2026, from

-

Straightforward Synthesis of Fluorinated Enals via Photocatalytic α-Perfluoroalkenylation of Aldehydes. (2021, May 19). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry – Specific Name Reactions. (n.d.). National Institute of Open Schooling. Retrieved January 19, 2026, from [Link]

-

2-Isopropoxy-5-isopropylbenzaldehyde. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. alfa-chemclinix.com [alfa-chemclinix.com]

- 4. What are the potential applications of fluorinated pharmaceutical intermediates in emerging drug fields? - Blog [sinoshiny.com]

- 5. 4-Fluoro-2-isopropoxybenzaldehyde CAS#: 1289162-65-7 [chemicalbook.com]

- 6. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buy 2-Fluoro-5-isopropoxybenzaldehyde | 219939-06-7 [smolecule.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Fluoro-2-isopropoxybenzaldehyde

This guide provides an in-depth analysis of the chemical reactivity of the aldehyde functional group in 5-Fluoro-2-isopropoxybenzaldehyde, a key intermediate in pharmaceutical and materials science research. We will explore the electronic and steric influences of the fluoro and isopropoxy substituents that govern its behavior in common synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Molecular Structure and Electronic Profile

5-Fluoro-2-isopropoxybenzaldehyde possesses a unique substitution pattern that significantly modulates the reactivity of its aldehyde group. The interplay between the electron-withdrawing fluorine atom and the electron-donating isopropoxy group, coupled with the steric bulk of the latter, creates a nuanced electronic and steric environment.

-

Fluorine (at C5): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring to some extent but, more importantly, it increases the electrophilicity of the carbonyl carbon of the aldehyde group, making it more susceptible to nucleophilic attack.[1]

-

Isopropoxy Group (at C2): The oxygen atom of the isopropoxy group possesses lone pairs that can be donated to the benzene ring through a resonance effect (+M). This electron-donating character counteracts the deactivating effect of the fluorine atom. However, the bulky isopropyl group also introduces significant steric hindrance around the ortho-positioned aldehyde group.[2][3]

This combination of electronic and steric factors dictates the regioselectivity and reaction rates of various transformations involving the aldehyde functionality.

Key Synthetic Transformations and Mechanistic Insights

The aldehyde group in 5-Fluoro-2-isopropoxybenzaldehyde is a versatile handle for a variety of chemical modifications. Below, we discuss some of the most relevant reactions, providing both mechanistic explanations and practical experimental protocols.

Nucleophilic Addition Reactions

The primary reactivity of the aldehyde group is its susceptibility to nucleophilic addition. The increased electrophilicity of the carbonyl carbon due to the fluorine substituent generally favors these reactions.[1]

The addition of organomagnesium halides (Grignard reagents) to the aldehyde provides a straightforward route to secondary alcohols. The steric hindrance from the ortho-isopropoxy group can influence the rate of this reaction, potentially requiring longer reaction times or more reactive Grignard reagents.[3]

Experimental Protocol: Synthesis of 1-(5-Fluoro-2-isopropoxyphenyl)ethanol

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of 5-Fluoro-2-isopropoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF.

-

Addition: A solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise to the aldehyde solution at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired secondary alcohol.

Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. The reaction of 5-Fluoro-2-isopropoxybenzaldehyde with a phosphorus ylide allows for the introduction of a carbon-carbon double bond. The electronic nature of the substituents on the ylide will determine the stereoselectivity (E/Z) of the resulting alkene.[4][5] Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene.[4]

Experimental Protocol: Synthesis of 5-Fluoro-2-isopropoxy-1-vinylbenzene

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium or sodium hydride (1.1 eq) is added portion-wise. The mixture is stirred at room temperature for 1 hour to generate the ylide.

-

Reaction with Aldehyde: A solution of 5-Fluoro-2-isopropoxybenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired alkene.[1]

Diagram of the Wittig Reaction Workflow

Sources

A Technical Guide to 5-Fluoro-2-isopropoxybenzaldehyde: A Versatile Synthon for Modern Organic Synthesis

Abstract

In the landscape of modern drug discovery and materials science, the demand for complex molecules with precisely tuned properties is ever-increasing.[1] Central to this pursuit are versatile chemical intermediates that serve as foundational building blocks. 5-Fluoro-2-isopropoxybenzaldehyde is one such intermediate, offering a unique combination of steric and electronic features that make it an invaluable tool for synthetic chemists. This technical guide provides an in-depth exploration of its properties, reactivity, and potential applications, with a focus on its utility in constructing high-value molecular frameworks, particularly within medicinal chemistry. We will delve into the causality behind its synthetic applications, provide validated experimental workflows, and present a forward-looking perspective on its role in advanced organic synthesis.

Introduction: The Strategic Advantage of Fluorinated Benzaldehydes

5-Fluoro-2-isopropoxybenzaldehyde is an aromatic aldehyde distinguished by a trifecta of functional groups: a reactive aldehyde, a sterically influential ortho-isopropoxy group, and an electron-withdrawing para-fluorine atom. This specific substitution pattern is not coincidental; it is a deliberate design that imparts a unique reactivity profile.

-

The Aldehyde Moiety : As a classic electrophilic center, the aldehyde group is a gateway to a vast array of chemical transformations, including nucleophilic additions, condensations, and redox reactions.[2] It is the primary handle for carbon-carbon and carbon-heteroatom bond formation.

-

The Fluorine Atom : The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[3] Its high electronegativity influences the electron distribution of the aromatic ring, while its small size allows it to act as a bioisostere for a hydrogen atom. The judicious placement of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa and lipophilicity.[3]

-

The Isopropoxy Group : Positioned ortho to the aldehyde, the isopropoxy group exerts significant steric and electronic influence. It can direct metallation, influence the conformation of reaction intermediates, and donate electron density through resonance, thereby modulating the reactivity of both the aldehyde and the aromatic ring.

This guide will demonstrate how these features can be synergistically leveraged to construct complex heterocyclic systems and other scaffolds relevant to pharmaceutical and materials science research.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoro-2-isopropoxybenzaldehyde is provided below. This data is essential for planning reactions, including solvent selection and purification strategies.

| Property | Value | Reference |

| CAS Number | 610797-48-3 | [4] |

| Molecular Formula | C₁₀H₁₁FO₂ | [4] |

| Molecular Weight | 182.20 g/mol | [4] |

| Appearance | Pale yellow liquid/solid | [2] (Analog) |

| Purity | Typically ≥97% | General Supplier Data |

| Hazard Information | Irritant; May cause skin and eye irritation | [4] |

Core Synthetic Applications & Mechanistic Insights